![molecular formula C10H16ClN3O2 B3940496 N-ethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride](/img/structure/B3940496.png)
N-ethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride
Overview
Description
N-ethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride, commonly known as ENEDHCl, is a chemical compound widely used in scientific research. It is a yellow crystalline powder with the molecular formula C10H15ClN4O2. ENEDHCl is primarily used as a reagent in organic synthesis, but it also has various applications in biochemistry and pharmacology.
Mechanism of Action
ENEDHCl works by forming a complex with metal ions, particularly copper ions. This complex then reacts with various organic compounds to form new products. ENEDHCl is also known to have antioxidant properties and can scavenge free radicals.
Biochemical and Physiological Effects
ENEDHCl has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ENEDHCl has also been shown to have neuroprotective effects, protecting neurons from damage caused by various neurotoxins.
Advantages and Limitations for Lab Experiments
ENEDHCl has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and stable under normal lab conditions. However, ENEDHCl has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on ENEDHCl. One area of research is the development of new synthetic methods for ENEDHCl and its derivatives. Another area of research is the investigation of the potential therapeutic applications of ENEDHCl, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of ENEDHCl and its potential toxicity.
Scientific Research Applications
ENEDHCl is widely used in scientific research as a reagent in organic synthesis. It is used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and materials science. ENEDHCl is also used in biochemistry and pharmacology research.
properties
IUPAC Name |
N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-11-7-8-12-9-3-5-10(6-4-9)13(14)15;/h3-6,11-12H,2,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWDPWOIIVDCRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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